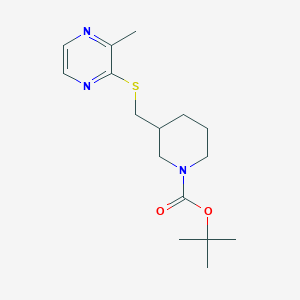
3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound’s structure includes a piperidine ring, a pyrazine moiety, and a tert-butyl ester group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyrazine Moiety: Starting with a suitable pyrazine precursor, such as 3-methylpyrazine, which undergoes functionalization to introduce the sulfanylmethyl group.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.
Esterification: The final step involves the esterification of the piperidine carboxylic acid with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyrazine ring or the ester group, potentially converting them to amines or alcohols, respectively.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrazine or piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Halogenating agents or nucleophiles like sodium azide or alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Materials Science: Possible applications in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid methyl ester
- 3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid ethyl ester
Uniqueness
The tert-butyl ester group in 3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester may confer unique steric and electronic properties compared to its methyl or ethyl ester counterparts, potentially affecting its reactivity and interactions in various applications.
Propiedades
Fórmula molecular |
C16H25N3O2S |
|---|---|
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
tert-butyl 3-[(3-methylpyrazin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2S/c1-12-14(18-8-7-17-12)22-11-13-6-5-9-19(10-13)15(20)21-16(2,3)4/h7-8,13H,5-6,9-11H2,1-4H3 |
Clave InChI |
PGTLRARQSBJCTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN=C1SCC2CCCN(C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13953202.png)

![3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13953225.png)
![Phosphonic acid, [2-[bis(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13953229.png)
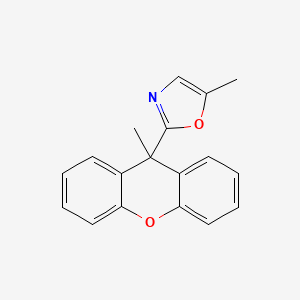


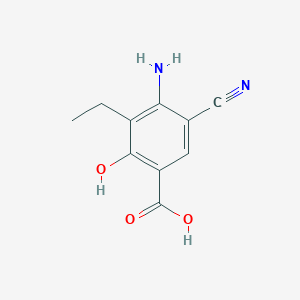
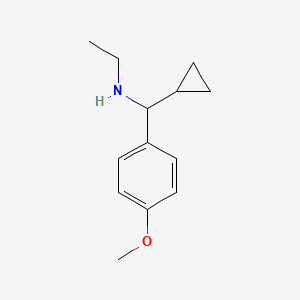
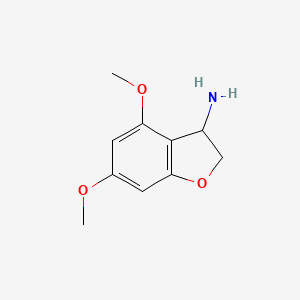

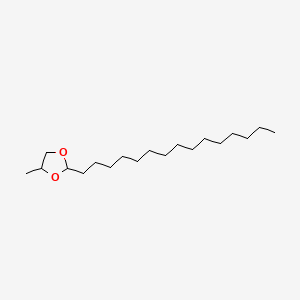
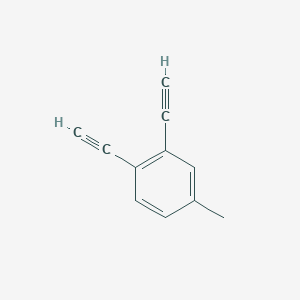
![2-(Cyclohexyloxy)-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B13953266.png)
